ethyl 4-((4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-4-oxobutanoate
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a furan ring, a pyrazolo[3,4-b]pyridine ring, and an ester group . These types of compounds are often of interest in medicinal chemistry due to their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be expected to be fairly complex due to the presence of multiple rings and functional groups. The furan ring and the pyrazolo[3,4-b]pyridine ring are both aromatic, which can contribute to the stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups and the aromatic rings. The ester group could potentially undergo hydrolysis or other reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the ester group could affect properties such as solubility, polarity, and lipophilicity .Scientific Research Applications
Heterocyclic Synthesis and Characterization
A wide range of trifluoromethyl heterocycles can be synthesized using ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a versatile intermediate similar in reactivity to the compound . Through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, researchers have developed methods to create trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, showcasing the compound's role in synthesizing diverse heterocyclic structures (Honey et al., 2012).
Antioxidant Properties and Structural Analysis
Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, another compound with a complex structure, was synthesized through a 3+2 annulation method. The compound was extensively characterized, and its antioxidant properties were evaluated, demonstrating the potential for similar compounds to exhibit biological activity and for their structural analysis to inform on their reactivity and potential applications (Naveen et al., 2021).
Novel Fused Heterocycles Synthesis
Research has also been conducted on the synthesis of thio- and furan-fused heterocycles, including furopyranone, furopyrrolone, and thienopyrrolone derivatives. Starting from corresponding acid derivatives, a novel class of compounds was developed, emphasizing the compound's role in generating new fused ring systems with potential pharmacological applications (Ergun et al., 2014).
Computational Studies and Chemical Analysis
A computational study on ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate highlighted the use of quantum chemical calculations to correlate with experimental data. This study underscores the importance of computational methods in understanding the properties and reactivity of complex molecules, which can inform their potential applications in materials science and pharmaceuticals (Singh et al., 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 4-[[4-(furan-2-yl)-1-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl]amino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5/c1-3-25-14(24)7-6-12(22)18-16-15-10(11-5-4-8-26-11)9-13(23)19-17(15)21(2)20-16/h4-5,8,10H,3,6-7,9H2,1-2H3,(H,19,23)(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKIHXWWSMXPGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=NN(C2=C1C(CC(=O)N2)C3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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